molecular formula C10H8ClN3O B13320434 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13320434
M. Wt: 221.64 g/mol
InChI Key: HYMGBHBYGGKXBZ-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro and methyl group, and a pyridine ring substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₀H₈ClN₃O
  • CAS Number : 204394-97-8
  • Molecular Structure : The compound features a pyridine ring substituted with a pyrazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods, including the Vilsmeier-Haack reaction. This reaction typically involves the interaction of appropriate precursors under controlled conditions to yield the desired aldehyde derivative .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer properties. Specifically, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial and Anti-inflammatory Properties

This compound has also been evaluated for its antimicrobial and anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit bacterial growth and display anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes .

Case Studies

  • Anticonvulsant Activity : A series of hydrazone derivatives based on this compound were synthesized and tested for anticonvulsant effects. In animal models, these compounds exhibited significant protection against seizures with reduced neurotoxicity compared to standard treatments like phenytoin .
  • Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives possess strong anti-inflammatory properties, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Biological Activity Cell Line/Model Effect Observed Reference
AnticancerMDA-MB-231Inhibition of proliferation
AnticancerHepG2Induction of apoptosis
AnticonvulsantMES ModelSignificant seizure protection
Anti-inflammatoryCarrageenan-induced edemaReduced edema compared to control

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(4-chloro-3-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c1-7-10(11)5-14(13-7)9-2-8(6-15)3-12-4-9/h2-6H,1H3

InChI Key

HYMGBHBYGGKXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=CN=CC(=C2)C=O

Origin of Product

United States

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